molecular formula C12H21NO3 B13506266 Tert-butyl5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Tert-butyl5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13506266
M. Wt: 227.30 g/mol
InChI Key: IGJMKKVPRYQENU-UHFFFAOYSA-N
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Description

tert-Butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a synthetic organic compound with a unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing both an amine and an ester functional group. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran .

Industrial Production Methods: In an industrial setting, the production of tert-butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Chemistry: tert-Butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is particularly valuable in the synthesis of spirocyclic compounds, which are of interest due to their unique structural properties.

Biology and Medicine: In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its spirocyclic structure may impart unique biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, tert-butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can be used in the production of specialty chemicals and materials. Its unique structure can be leveraged to create polymers and other advanced materials with desirable properties.

Mechanism of Action

The mechanism by which tert-butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for designing new therapeutics .

Comparison with Similar Compounds

  • tert-Butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Uniqueness: tert-Butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.

Properties

IUPAC Name

tert-butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-8-12(9-13)6-4-5-7-15-12/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJMKKVPRYQENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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